![molecular formula C13H8BrNO B3037683 6-Bromo-2-phenylbenzo[d]oxazole CAS No. 537025-33-5](/img/structure/B3037683.png)

6-Bromo-2-phenylbenzo[d]oxazole

Übersicht

Beschreibung

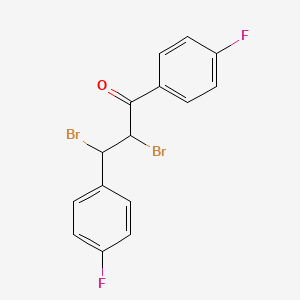

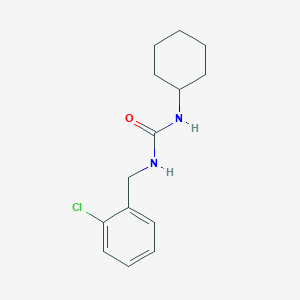

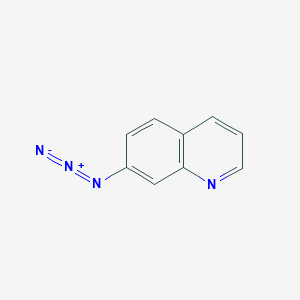

6-Bromo-2-phenylbenzo[d]oxazole is a chemical compound with the molecular formula C13H8BrNO . It has a molecular weight of 274.12 .

Synthesis Analysis

The synthesis of 6-Bromo-2-phenylbenzo[d]oxazole and similar compounds has been a subject of research . A general procedure for the synthesis of such compounds involves the use of nitrones and K2S2O8 in DCE at 120°C . The reaction mixture is stirred for 12 hours, after which it is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel .Molecular Structure Analysis

The molecular structure of 6-Bromo-2-phenylbenzo[d]oxazole consists of a benzoxazole ring attached to a phenyl group at the 2-position and a bromine atom at the 6-position .Physical And Chemical Properties Analysis

6-Bromo-2-phenylbenzo[d]oxazole is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Anticonvulsant Potential

6-Bromo-2-phenylbenzo[d]oxazole derivatives have been explored for their potential as anticonvulsant agents. A study synthesized a series of these compounds and evaluated their effects and neurotoxicity in mice. Among them, a specific compound showed promising therapeutic potential with significant efficacy and low neurotoxicity compared to the reference drug, carbamazepine (Cheng‐Xi Wei et al., 2010).

Crystal and Molecular Structure Analysis

The crystal structure of certain bromo-benzodiazepinooxazole derivatives has been determined, offering insights into their molecular composition. These studies are crucial for understanding the physical and chemical properties of these compounds, which can be instrumental in various applications including pharmaceuticals (Sadao. Sato et al., 1971).

Photophysical Properties

Research has been conducted on halogen-substituent effects on the spectroscopic properties of related benzothiazoles. These studies provide valuable information on how structural changes, like halogenation, affect the fluorescence and photophysical properties of these compounds (R. Misawa et al., 2019).

Antimicrobial and Antiprotozoal Activity

The antimicrobial and antiprotozoal activities of bromo-benzothiazole derivatives have been investigated. Some of these compounds have shown efficacy against various bacterial species and protozoal infections, suggesting their potential use in treating such diseases (R. Ustabaş et al., 2020).

Photolysis Reaction Studies

The photolysis mechanism of poly(p-phenylene benzobisoxazole) (PBO) monomers, including 6-Bromo-2-phenylbenzo[d]oxazole derivatives, has been studied. This research is significant in understanding the light stability and degradation processes of these materials, which is crucial for their application in various industries (Li Hui-xue et al., 2012).

Antitumor Activities

Studies have also been conducted on the antitumor activities of benzothiazole derivatives. These investigations are vital for the development of new chemotherapeutic agents, offering insights into the structure-activity relationship and efficacy of these compounds against various cancer cell lines (Hongshuang Li et al., 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known to be an important organic synthesis intermediate .

Mode of Action

It is often used as a building block in the synthesis of various organic compounds .

Biochemical Pathways

As an organic synthesis intermediate, it may participate in various reactions to form complex molecules .

Result of Action

As an intermediate in organic synthesis, its effects would largely depend on the final compounds it helps to create .

Action Environment

It is known that the compound should be stored in a dry room at normal temperature for optimal stability .

Eigenschaften

IUPAC Name |

6-bromo-2-phenyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZIBDQASKHGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-phenylbenzo[d]oxazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-Fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-3-pyridinecarboxaldehyde](/img/structure/B3037613.png)

![(4-aminophenyl)[4-(dimethylamino)-1-piperidinyl]Methanone](/img/structure/B3037618.png)

![[(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate](/img/structure/B3037623.png)